molecular formula C11H12ClNO B14853186 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one CAS No. 886366-99-0

9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14853186
CAS No.: 886366-99-0
M. Wt: 209.67 g/mol
InChI Key: SFRIIBXKEFREJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 8-chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one with methylating agents can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Mechanism of Action

The mechanism of action of 9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds such as:

Properties

CAS No.

886366-99-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

9-chloro-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12ClNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3

InChI Key

SFRIIBXKEFREJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCCN2)Cl

Origin of Product

United States

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